3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Description
This compound features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a 2,6-dichlorophenyl group, a methyl group at the 5-position, and a carboxamide moiety at the 4-position. The amide nitrogen is further functionalized with an oxolan-2-ylmethyl group (tetrahydrofuran-derived substituent). The oxazole core and dichlorophenyl group are conserved across analogues, but the amide substituent varies significantly, influencing physicochemical properties and biological activity.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-9-13(16(21)19-8-10-4-3-7-22-10)15(20-23-9)14-11(17)5-2-6-12(14)18/h2,5-6,10H,3-4,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGDOCRMDWLLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms with chlorine atoms on the phenyl ring.
Attachment of the Methyl Group:
Formation of the Carboxamide Group: This step involves the reaction of the oxazole derivative with appropriate reagents to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with different functional groups.
Scientific Research Applications
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Compounds and Structural Variations
The table below highlights critical differences between the target compound and its analogues:
Analysis of Substituent Effects
Target Compound vs. Pyridinylsulfanyl Analogue (C₂₂H₁₅Cl₂N₃O₂S)
- Structural Differences: The pyridinylsulfanyl group introduces sulfur and an aromatic pyridine ring, enabling hydrogen bonding and π-π interactions with biological targets. In contrast, the oxolan group in the target compound is non-aromatic and less sterically hindered.
- Solubility : The oxolan substituent likely improves water solubility (cLogP ~3.0 estimated) compared to the pyridinylsulfanyl analogue (cLogP ~4.5), which is more lipophilic due to its planar, hydrophobic groups .
- Bioactivity : The pyridinylsulfanyl group may enhance binding to kinases or enzymes requiring planar ligands, while the oxolan group could favor targets with polar active sites.
Target Compound vs. Dicloxacillin Sodium
- Core Functionality : Dicloxacillin incorporates a beta-lactam ring fused to a thiazolidine ring, enabling inhibition of penicillin-binding proteins (PBPs) in bacterial cell wall synthesis. The target compound lacks this moiety, suggesting a distinct mechanism of action.
- Solubility : Dicloxacillin’s sodium salt formulation ensures high aqueous solubility, whereas the target compound’s solubility depends on the oxolan group’s polarity.
- Resistance Profile : The dichlorophenyl-isoxazole group in Dicloxacillin confers resistance to beta-lactamase hydrolysis, a feature absent in the target compound .
Target Compound vs. Alkyl-Substituted Analogues (e.g., N⁴-(1,1,3,3-Tetramethylbutyl))
- Lipophilicity : Branched alkyl chains (e.g., 1,1,3,3-tetramethylbutyl) significantly increase lipophilicity (cLogP >5), favoring membrane permeability but reducing solubility. The oxolan group balances polarity and permeability (cLogP ~3).
- Therapeutic Potential: Alkyl-substituted derivatives may target lipid-associated proteins or CNS receptors, while the target compound’s polarity may limit blood-brain barrier penetration .
Research Findings and Implications
- Solubility-Bioavailability Trade-off : The oxolan substituent in the target compound offers a compromise between solubility and membrane permeability, making it suitable for oral administration compared to highly lipophilic alkyl analogues .
- Target Selectivity : The dichlorophenyl-isoxazole core is conserved in antibacterial agents (e.g., Dicloxacillin) and kinase inhibitors, suggesting the target compound’s activity could be modulated by the amide substituent’s electronic and steric properties .
- Synthetic Accessibility: Oxolan-derived substituents are synthetically tractable via etherification or Mitsunobu reactions, enabling rapid diversification compared to sulfide-containing analogues .
Biological Activity
The compound 3-(2,6-Dichlorophenyl)-5-Methyl-N-[(Oxolan-2-Yl)methyl]-1,2-Oxazole-4-Carboxamide is a member of the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-(2,6-Dichlorophenyl)-5-Methyl-N-[(Oxolan-2-Yl)methyl]-1,2-Oxazole-4-Carboxamide
- Molecular Formula : C13H13Cl2N3O3
- Molecular Weight : 316.17 g/mol
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of caspases and modulation of signaling pathways such as MAPK and NF-kB .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal activities. It selectively inhibits the growth of Gram-positive bacteria and certain fungal strains .
- Immunomodulatory Effects : In vitro studies have demonstrated that this compound can modulate immune responses by affecting lymphocyte proliferation and cytokine production .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various oxazole derivatives, 3-(2,6-Dichlorophenyl)-5-Methyl-N-[(Oxolan-2-Yl)methyl]-1,2-Oxazole-4-Carboxamide was tested against breast (MCF-7) and lung (A549) cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value comparable to standard chemotherapeutics like cisplatin .
Case Study 2: Immunomodulation
Another investigation focused on the immunomodulatory effects of this compound on human peripheral blood lymphocytes. The study revealed that treatment with the compound led to a dose-dependent decrease in phytohemagglutinin-induced lymphocyte proliferation, suggesting potential applications in autoimmune disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
